molecular formula C33H41O19+ B1208181 Pelargonidin 3-O-rutinoside 5-O-beta-D-glucoside CAS No. 202338-79-2

Pelargonidin 3-O-rutinoside 5-O-beta-D-glucoside

Cat. No. B1208181
M. Wt: 741.7 g/mol
InChI Key: YTMOEUVNNYCFEO-WYHZMSGGSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Pelargonidin 3-O-rutinoside 5-O-beta-D-glucoside is an anthocyanin cation consisting of pelargonidin having a rutinosyl [6-deoxy-alpha-L-mannosyl-(1->6)-beta-D-glucosyl] residue attached at the 3-hydroxy position and a beta-D-glucosyl residue at the 5-hydroxy position. It is an anthocyanin cation, a rutinoside, a beta-D-glucoside and a disaccharide derivative. It is a conjugate acid of a pelargonidin 3-O-rutinoside 5-O-beta-D-glucoside betaine.

Scientific Research Applications

Bioavailability and Metabolism

  • Absorption and Metabolism : Pelargonidin-3-O-rutinoside (Pg3R) is absorbed in its intact form and shows higher plasma concentrations compared to other metabolites, indicating that demethylation is its main metabolic pathway. Pg3R also demonstrates higher bioavailability than pelargonidin-3-O-glucoside (Pg3G) (Xu et al., 2021).

Antioxidant Activity

  • Antioxidant Properties : Pelargonidin-3-O-rutinoside exhibits varying antioxidant activities depending on its structural properties, with different sugar substituents impacting its efficacy (Cerezo et al., 2010).

Structural and Stability Analysis

  • Glycoside Influence on Stability : The addition of glycosides to pelargonidin can enhance its stability while potentially decreasing its antioxidant activity due to increased steric hindrance (Li et al., 2021).

properties

CAS RN

202338-79-2

Product Name

Pelargonidin 3-O-rutinoside 5-O-beta-D-glucoside

Molecular Formula

C33H41O19+

Molecular Weight

741.7 g/mol

IUPAC Name

(2S,3R,4R,5R,6R)-2-methyl-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[7-hydroxy-2-(4-hydroxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-3-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol

InChI

InChI=1S/C33H40O19/c1-11-21(37)24(40)27(43)31(47-11)46-10-20-23(39)26(42)29(45)33(52-20)50-18-8-15-16(48-30(18)12-2-4-13(35)5-3-12)6-14(36)7-17(15)49-32-28(44)25(41)22(38)19(9-34)51-32/h2-8,11,19-29,31-34,37-45H,9-10H2,1H3,(H-,35,36)/p+1/t11-,19+,20+,21-,22+,23+,24+,25-,26-,27+,28+,29+,31+,32+,33+/m0/s1

InChI Key

YTMOEUVNNYCFEO-WYHZMSGGSA-O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C([O+]=C4C=C(C=C(C4=C3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)C6=CC=C(C=C6)O)O)O)O)O)O)O

SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C([O+]=C4C=C(C=C(C4=C3)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC=C(C=C6)O)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C([O+]=C4C=C(C=C(C4=C3)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC=C(C=C6)O)O)O)O)O)O)O

Origin of Product

United States

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